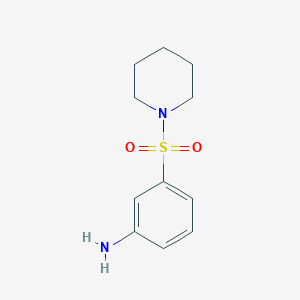

3-(Piperidin-1-ylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQOQYXOKZRRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383416 | |

| Record name | 3-(Piperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22184-99-2 | |

| Record name | 3-(Piperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Piperidinosulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative of interest in medicinal chemistry. The document details its chemical and physical characteristics, a representative synthesis protocol, known biological activities, and safety information.

Core Properties and Physicochemical Data

This compound is an organic compound featuring a central aniline ring substituted with a piperidinyl-sulfonyl group at the meta-position.[1] This structure combines the functionalities of a sulfonamide and an aromatic amine, making it a valuable scaffold in drug discovery.[1][2] The physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 22184-99-2 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | [1] |

| Boiling Point | ~116-117°C (Predicted) | [1] |

| Melting Point | Data not available | |

| Solubility | Possesses both hydrophilic (sulfonamide, amine) and lipophilic (piperidine, benzene ring) characteristics, suggesting moderate polarity and solubility in various organic solvents. | [1] |

| Physical Form | Data not available (A related compound, 3-(piperidin-1-yl)aniline, is a liquid) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride derivative and piperidine.[1] The general approach involves the reaction of 3-aminobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

This protocol describes a plausible method for the synthesis of this compound based on standard sulfonamide formation reactions.[3][4]

Materials:

-

3-Aminobenzenesulfonyl chloride (1.0 eq)[5]

-

Piperidine (1.2 eq)[6]

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Nucleophile: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4", arrowhead=vee]

} end

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][7]

Primary Target: Dihydrofolate Reductase (DHFR) this compound has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate.[8] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are required for DNA replication and cell proliferation.[8][9]

By inhibiting DHFR, the compound disrupts the supply of these essential building blocks, leading to an arrest of the cell cycle and potentially apoptosis (programmed cell death).[1][8] This mechanism is a key strategy in cancer chemotherapy.[8] The activity of this compound has been noted in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[1]

Antimicrobial Potential The sulfonamide moiety is historically significant for its antibacterial action, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), another enzyme in the folate pathway.[10][11] While the primary target for this specific compound is cited as DHFR, compounds with similar structures have demonstrated antimicrobial and antifungal properties, suggesting a potentially broad spectrum of biological relevance.[1][12]

Caption: Mechanism of action via DHFR inhibition.

Spectroscopic Analysis

While specific, peer-reviewed spectroscopic data for this compound is not widely published, the following table presents predicted and exemplary data based on its chemical structure and analysis of similar compounds.[13][14][15]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Aniline Ring): Multiple signals in the δ 6.5-7.5 ppm range. - Piperidine Protons: Multiplets in the δ 2.8-3.2 ppm (protons adjacent to N) and δ 1.5-1.8 ppm (other methylene protons) ranges. - Amine Protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm range. - Piperidine Carbons: Signals in the δ 45-55 ppm (carbons adjacent to N) and δ 20-30 ppm (other carbons) ranges. |

| IR (Infrared) | - N-H Stretching (Amine): Two characteristic bands around 3300-3500 cm⁻¹. - S=O Stretching (Sulfonyl): Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C-H Stretching (Aliphatic/Aromatic): Bands around 2850-3100 cm⁻¹. |

| MS (Mass Spec) | - [M+H]⁺: Expected at m/z = 241.10 (Calculated for C₁₁H₁₇N₂O₂S⁺). - Fragmentation: Likely cleavage of the S-N bond and fragmentation of the piperidine ring. |

-

NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Infrared Spectroscopy: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil/liquid.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Safety and Handling

The handling of this compound requires adherence to standard laboratory safety protocols for aromatic amines and sulfonamides. The following table summarizes key safety information based on data for structurally related compounds.[16][17]

| Hazard Category | Description and Precautions |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[16] Precaution: Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a well-ventilated fume hood. |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[16] Precaution: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |

| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| First Aid: Skin | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

References

- 1. Buy this compound | 22184-99-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminobenzene-1-sulfonyl chloride | C6H6ClNO2S | CID 21187135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 10. impactfactor.org [impactfactor.org]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. mdpi.com [mdpi.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID 9836644 - PubChem [pubchem.ncbi.nlm.nih.gov]

"3-(Piperidin-1-ylsulfonyl)aniline" CAS number 22184-99-2

An in-depth analysis of the available scientific literature and chemical databases reveals limited public information for "3-(Piperidin-1-ylsulfonyl)aniline" (CAS Number: 22184-99-2). This compound is primarily documented as a chemical intermediate, likely used in the synthesis of more complex molecules. There is a notable absence of extensive research into its biological activity, signaling pathways, or detailed experimental applications in peer-reviewed publications.

The following guide has been constructed based on the available data, focusing on its chemical properties and a generalized synthesis workflow. The lack of biological data precludes the creation of signaling pathway diagrams and detailed experimental protocols for biological assays.

Chemical Properties and Data

This compound is a sulfonamide derivative. The structural formula and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22184-99-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₆N₂O₂S | N/A |

| Molecular Weight | 240.32 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (typical) | Supplier Data |

| Purity | >95% (typical commercial grade) | Supplier Data |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for definitive values.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an aniline derivative. A generalized workflow for its preparation is outlined below. This process represents a common synthetic route for such compounds.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

3.1 Synthesis of 1-(3-Nitrobenzenesulfonyl)piperidine (Intermediate)

-

Reaction Setup: To a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add a base, for instance, triethylamine (1.2 eq).

-

Addition of Amine: Cool the mixture to 0 °C using an ice bath. Add piperidine (1.1 eq) dropwise to the solution while stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

Purification: Purify the crude product via column chromatography or recrystallization to obtain pure 1-(3-nitrobenzenesulfonyl)piperidine.

3.2 Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate, 1-(3-nitrobenzenesulfonyl)piperidine (1.0 eq), in a solvent like ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium can be employed.

-

Reaction Progression: Stir the reaction at room temperature until the starting material is fully consumed, as monitored by TLC.

-

Workup: After the reaction is complete, filter off the catalyst (if used). Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. The final product, this compound, can be further purified by column chromatography if necessary.

Potential Applications in Research

As a chemical intermediate, this compound serves as a building block in drug discovery and development. The aniline functional group allows for a variety of subsequent chemical transformations, such as amide bond formation, diazotization, or other coupling reactions, enabling the synthesis of a diverse library of more complex molecules for screening as potential therapeutic agents. The piperidinylsulfonyl moiety can influence the physicochemical properties, such as solubility and lipophilicity, of the final compounds.

Caption: Role as an intermediate in a drug discovery workflow.

Conclusion

This compound (CAS: 22184-99-2) is a chemical compound with established use as a synthetic intermediate. While detailed public data on its biological effects and specific experimental applications are scarce, its structure provides a versatile scaffold for the generation of new chemical entities in medicinal chemistry research. Further investigation would be required to elucidate any intrinsic biological activity of this molecule.

Technical Guide: 3-(Piperidin-1-ylsulfonyl)aniline - A Potential Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential therapeutic applications of 3-(Piperidin-1-ylsulfonyl)aniline. This compound, a member of the sulfonamide class, has garnered interest for its inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Its potential as an anticancer agent is explored through an examination of its mechanism of action and relevant experimental data. This document details experimental protocols for its synthesis and biological evaluation, and presents key data in a structured format to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a piperidine ring linked to an aniline moiety through a sulfonyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 22184-99-2 | |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. |

Note: Some physical properties are predicted based on the chemical structure and may vary.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of a sulfonyl chloride derivative with piperidine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminobenzenesulfonyl chloride hydrochloride

-

Piperidine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzenesulfonyl chloride hydrochloride (1.0 equivalent) in the chosen solvent (DCM or THF).

-

Addition of Base: Add triethylamine or pyridine (2.2 equivalents) to the solution to neutralize the hydrochloric acid.

-

Nucleophilic Substitution: Cool the mixture in an ice bath and add piperidine (1.1 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary biological target of this compound is believed to be dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.

By inhibiting DHFR, this compound disrupts the supply of these essential precursors, leading to an arrest of the cell cycle and ultimately, apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[1]

Signaling Pathway Diagram

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Biological Activity and Therapeutic Potential

The inhibition of DHFR by this compound suggests its potential as an anticancer agent. Studies on similar sulfonamide-containing compounds have demonstrated efficacy against various cancer cell lines.[1]

Experimental Protocol: In Vitro DHFR Inhibition Assay

This protocol is adapted from commercially available DHFR inhibitor screening kits and can be used to determine the inhibitory potential of this compound.[2][3][4]

Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer

-

Dihydrofolate (DHF) substrate

-

NADPH

-

This compound (test compound)

-

Methotrexate (positive control inhibitor)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound and methotrexate in DHFR Assay Buffer.

-

Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer according to the kit manufacturer's instructions.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add DHFR enzyme solution and the diluted test compound.

-

Positive Control Wells: Add DHFR enzyme solution and diluted methotrexate.

-

Negative Control (No Inhibitor) Wells: Add DHFR enzyme solution and assay buffer (with DMSO vehicle).

-

Blank Wells: Add assay buffer only.

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF substrate to initiate the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Experimental Protocol: Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin or another standard anticancer drug (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Table 2: Predicted Biological Activity Profile

| Assay | Predicted Outcome |

| DHFR Inhibition Assay | Potent inhibition of DHFR activity with a low micromolar or nanomolar IC₅₀ value. |

| Cell Viability Assay | Dose-dependent reduction in the viability of cancer cell lines. |

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. Its mode of action via the inhibition of DHFR is a well-established strategy in cancer chemotherapy. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this compound and its analogs.

Future research should focus on:

-

Lead Optimization: Synthesizing and testing derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of cancer.

-

Combination Therapies: Investigating the potential synergistic effects of these compounds with other anticancer drugs.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of novel small molecule inhibitors.

References

"3-(Piperidin-1-ylsulfonyl)aniline" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)aniline is a sulfonamide derivative containing a piperidine ring attached to an aniline core via a sulfonyl group. This compound holds potential interest in medicinal chemistry, particularly due to its structural similarity to known enzyme inhibitors. This technical guide provides a summary of the available information on its chemical identity, synthesis, and putative biological activity.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-piperidin-1-ylsulfonylaniline | [1] |

| Synonyms | 3-(Piperidine-1-sulfonyl)benzenamine | N/A |

| CAS Number | 22184-99-2 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | [1] |

| InChI Key | AHQOQYXOKZRRPJ-UHFFFAOYSA-N | [1] |

Synthesis

A general method for the synthesis of this compound involves the reaction of a substituted benzenesulfonyl chloride with piperidine.[1]

Experimental Protocol: General Synthesis of Aryl Sulfonamides

Materials:

-

3-Aminobenzenesulfonyl chloride hydrochloride

-

Piperidine

-

Triethylamine or pyridine (as a base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of 3-aminobenzenesulfonyl chloride hydrochloride in dichloromethane, add an excess of piperidine and a suitable base (e.g., triethylamine) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity

Dihydrofolate Reductase (DHFR) Inhibition

This compound has been suggested as a potential inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial drugs.

Please note: Specific quantitative data, such as the IC₅₀ value for the inhibition of DHFR by this compound, is not currently available in peer-reviewed literature.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The inhibition of DHFR leads to a depletion of the intracellular pool of THF. This has downstream effects on nucleotide biosynthesis, ultimately leading to the inhibition of DNA replication and cell cycle arrest.

Caption: Inhibition of the DHFR pathway by a potential inhibitor.

Experimental Protocols: DHFR Inhibition Assay

While no specific assay data for this compound is available, a general experimental workflow for assessing DHFR inhibition is provided below. This is a common spectrophotometric assay that monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reaction.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of DHF, NADPH, and the test compound in a suitable solvent (e.g., DMSO). Prepare a working solution of DHFR in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (and controls: no inhibitor, positive control inhibitor), and the DHFR enzyme solution. Incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Add the NADPH and DHF solutions to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for DHFR Inhibition Assay:

Caption: General workflow for a DHFR inhibition assay.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in peer-reviewed scientific literature. For definitive structural confirmation, it would be necessary to acquire these spectra on a synthesized and purified sample.

Conclusion

This compound is a compound of interest with a clear chemical identity. While its potential as a DHFR inhibitor has been noted, there is a significant lack of publicly available, peer-reviewed data regarding its specific biological activity, detailed synthesis protocols, and comprehensive spectroscopic characterization. Further research is required to fully elucidate the properties and potential applications of this molecule.

References

"3-(Piperidin-1-ylsulfonyl)aniline" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Piperidin-1-ylsulfonyl)aniline (CAS No. 22184-99-2). This document consolidates available data on its molecular characteristics, spectral properties, and solubility. Furthermore, it details common synthetic protocols and explores its significant biological activity as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. The mechanism of action and its implications for cancer research are discussed, supported by diagrams illustrating the synthetic workflow and the relevant biological pathway.

Core Compound Properties

This compound is an organic compound featuring a piperidine ring and a sulfonyl group attached to an aniline moiety.[1] It belongs to the sulfonamide class of molecules, which are recognized for their diverse roles in medicinal chemistry.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 22184-99-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 240.32 g/mol | [1][3] |

| Appearance | White powder | [2] |

| Melting Point | 117 °C | [2][3] |

| Boiling Point (Predicted) | 432.6 ± 47.0 °C | [3] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.37 ± 0.10 | [3] |

| LogP (Calculated) | 1.4434 | [1] |

Solubility Profile

The structure of this compound imparts an amphiphilic character, with both hydrophilic (sulfonamide, aniline) and lipophilic (piperidine, benzene ring) regions.[1] This results in moderate to high polarity and influences its solubility.[1] While specific quantitative data is limited, its calculated LogP value of 1.4434 suggests moderate lipophilicity and thus some solubility in non-polar organic solvents.[1] The polar functional groups facilitate favorable interactions with polar solvents.[1]

Chemical Reactivity and Stability

-

Thermal Stability : The compound is thermally stable up to its melting point of 116-117°C.[1] Decomposition is reported to begin at temperatures exceeding 200°C, often initiated by the cleavage of the S-N sulfonamide bond.[1]

-

Reactivity : As a sulfonamide derivative, it can undergo several chemical reactions:

-

Oxidation : The sulfur atom can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1]

-

Reduction : The sulfonyl group can be reduced to yield thiols with strong reducing agents such as lithium aluminum hydride.[1]

-

Substitution : The aniline and piperidine moieties can participate in nucleophilic substitution reactions.[1]

-

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of a sulfonyl chloride derivative with piperidine.

General Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of sulfonamides.

Reaction: 3-Aminobenzenesulfonyl chloride reacts with piperidine in the presence of a base to yield this compound.

Materials:

-

3-Aminobenzenesulfonyl chloride

-

Piperidine

-

Base (e.g., triethylamine, pyridine)[1]

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF))[1]

Procedure:

-

Dissolve 3-aminobenzenesulfonyl chloride in an appropriate solvent (e.g., DCM) in a reaction vessel.

-

Add the base (e.g., triethylamine, typically 1.1 to 1.5 equivalents) to the solution to act as an acid scavenger.

-

Slowly add piperidine (typically 1.0 to 1.2 equivalents) to the reaction mixture, often while cooling in an ice bath to manage the exothermic reaction.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the salt byproduct and excess reagents.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Green Chemistry Approaches

Alternative, environmentally sustainable methods have been developed, such as solvent-free microwave-assisted synthesis, which can provide excellent yields at room temperature without the need for a catalyst.[1]

Biological Activity and Mechanism of Action

This compound is a noteworthy inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism.[1]

Target: Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folate pathway that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF and its derivatives are essential cofactors for one-carbon transfer reactions required for the de novo synthesis of purines and thymidylate (dTMP), which are fundamental building blocks of DNA and RNA.[4][6]

Mechanism of Inhibition and Therapeutic Potential

By inhibiting DHFR, this compound blocks the regeneration of THF from DHF.[1] This leads to a depletion of the intracellular pool of THF cofactors, which in turn disrupts the synthesis of DNA precursors.[7] The consequence is an arrest of the cell cycle and, ultimately, cell death.[1] This mechanism makes DHFR inhibitors potent anti-proliferative agents.

The biological activity of this compound has been noted against cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7), highlighting its potential as a therapeutic agent in oncology.[1] Additionally, compounds with similar structures have demonstrated antimicrobial properties, suggesting a broader spectrum of potential biological applications.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: DHFR Inhibition in Folate Metabolism

This diagram shows the folate synthesis pathway and the point of inhibition by compounds like this compound.

Caption: Mechanism of DHFR inhibition in the folate biosynthesis pathway.

References

- 1. Buy this compound | 22184-99-2 [smolecule.com]

- 2. 22184-99-2 C11H16N2O2S 3-(PIPERIDINOSULFONYL)ANILINE, CasNo.22184-99-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. 3-(PIPERIDINOSULFONYL)ANILINE | 22184-99-2 [amp.chemicalbook.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. researchgate.net [researchgate.net]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-(Piperidin-1-ylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative with potential applications in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common solvents, and details a standardized experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility

This compound (CAS: 22184-99-2) possesses an amphiphilic molecular structure, containing both polar and non-polar moieties.[1] The sulfonamide and aniline groups contribute to its moderate-to-high polarity, facilitating interactions with polar solvents.[1] Conversely, the piperidine and benzene rings introduce lipophilic character. A calculated LogP value of 1.4434 indicates moderate lipophilicity, suggesting that while it has a preference for lipids, it should retain some solubility in aqueous media and be soluble in many organic solvents.[1]

The solubility of sulfonamides is influenced by the pH of the medium.[2][3] The aniline and piperidine nitrogens can be protonated in acidic conditions, which generally increases aqueous solubility.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on its chemical structure and the general properties of sulfonamide compounds. This information is intended as a guideline for solvent selection in experimental work.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide and aniline groups can form hydrogen bonds with protic solvents. However, the overall lipophilicity may limit high solubility, especially in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | Strong dipole-dipole interactions with the polar functional groups of the molecule are expected to lead to good solubility. |

| Non-Polar | Dichloromethane, THF | Moderate | Solvents used in its synthesis, indicating sufficient solubility for reaction purposes.[1] Van der Waals interactions with the lipophilic parts of the molecule. |

| Very Non-Polar | Hexane, Toluene | Low | The high polarity of the sulfonamide group is expected to limit solubility in very non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[4] This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of standards of known concentrations.

-

Analyze these standards using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the desired solvent to the vial.

-

Seal the vials tightly and place them in a constant temperature shaker (e.g., at 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

To remove any remaining undissolved solid, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

-

Dilute the clarified supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) used for the calibration curve.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Biological Context and Visualizations

This compound has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7][8] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[5][6] By inhibiting DHFR, this compound can disrupt DNA synthesis and cell proliferation, which is a key mechanism for many anticancer and antimicrobial agents.[1]

Diagrams

Caption: Experimental workflow for solubility determination.

Caption: Inhibition of the DHFR pathway.

References

- 1. Buy this compound | 22184-99-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. bmj.com [bmj.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. proteopedia.org [proteopedia.org]

Spectroscopic Profile of 3-(Piperidin-1-ylsulfonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Piperidin-1-ylsulfonyl)aniline. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₆N₂O₂S[1]

-

Molecular Weight: 240.32 g/mol [1]

-

CAS Number: 22184-99-2

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups: an aniline ring, a piperidine ring, and a sulfonamide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.30 - 7.50 | m | 2H | Aromatic CH (meta- and para- to SO₂NH₂) |

| ~ 7.00 - 7.20 | m | 2H | Aromatic CH (ortho- to SO₂NH₂) |

| ~ 4.00 (broad s) | br s | 2H | NH₂ |

| ~ 3.00 - 3.20 | t | 4H | Piperidine CH₂ (adjacent to N) |

| ~ 1.60 - 1.75 | m | 4H | Piperidine CH₂ (β to N) |

| ~ 1.45 - 1.60 | m | 2H | Piperidine CH₂ (γ to N) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | Aromatic C-NH₂ |

| ~ 138.0 | Aromatic C-SO₂ |

| ~ 130.0 | Aromatic CH |

| ~ 120.0 - 125.0 | Aromatic CH |

| ~ 115.0 - 118.0 | Aromatic CH |

| ~ 47.0 | Piperidine C-N |

| ~ 25.0 | Piperidine C (β to N) |

| ~ 23.0 | Piperidine C (γ to N) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric, NH₂) |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1350 - 1310 | Strong | S=O stretch (asymmetric) |

| 1170 - 1150 | Strong | S=O stretch (symmetric) |

| 900 - 690 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 240.09 | [M]⁺ (Molecular Ion) |

| 156.05 | [M - C₅H₁₀N]⁺ (Loss of piperidine) |

| 92.05 | [C₆H₆N]⁺ (Aniline fragment) |

| 84.08 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.

-

Ionization: Ionize the sample molecules. For ESI, this typically involves applying a high voltage to the liquid stream, creating an aerosol of charged droplets.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data, while predicted, offers a robust framework for the characterization of this compound. It is recommended to confirm these predictions with experimental data whenever possible.

References

Probing the Potential of 3-(Piperidin-1-ylsulfonyl)aniline as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the mechanism of action, inhibitory constants (IC50, Ki), or detailed binding interactions of "3-(Piperidin-1-ylsulfonyl)aniline" as a dihydrofolate reductase (DHFR) inhibitor. This guide, therefore, provides an in-depth, technically-focused framework for its potential mechanism and evaluation, based on the established principles of DHFR inhibition and data from structurally related compounds.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway.[1][2] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and several amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][3] Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest and apoptosis, making it a well-validated target for antimicrobial and anticancer therapies.[2][4]

The molecule this compound incorporates key structural motifs—a piperidine ring, a sulfonamide linker, and an aniline group—that suggest its potential to interact with the DHFR active site. The piperidine moiety can establish crucial interactions within the enzyme's binding pocket, while the sulfonamide group is a known pharmacophore in various enzyme inhibitors.[5]

Quantitative Data on Representative DHFR Inhibitors

While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of well-known DHFR inhibitors and compounds containing piperidine or sulfonamide functionalities to provide a comparative context for potency.

| Compound | Target DHFR | IC50 (nM) | Ki (nM) | Reference Compound Class |

| Methotrexate | Human | ~1 | <1 | Classical Antifolate |

| Trimethoprim | Bacterial (E. coli) | ~5 | ~1 | Non-classical Antifolate |

| Pyrimethamine | Protozoal (T. gondii) | 139 ± 49 | N/A | Non-classical Antifolate |

| Hypothetical Range for Novel Piperidine Derivatives | Human/Bacterial | 10 - 10,000 | N/A | Investigational |

| Piperidine-based Thiosemicarbazones | Human | 13,700 - 47,300 | N/A | Investigational |

Note: N/A indicates data not available in the reviewed literature. The hypothetical range is an estimation based on published data for novel inhibitors and is for illustrative purposes only.

Core Signaling Pathway and Mechanism of Action

The inhibitory action of a compound like this compound would theoretically be centered on blocking the catalytic function of DHFR. This disruption has cascading effects on cellular metabolism, as depicted below.

Caption: The DHFR signaling pathway and the proposed inhibitory action.

The mechanism of action for a competitive inhibitor of DHFR involves binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, DHF. This leads to a depletion of the THF pool, which in turn halts the synthesis of essential precursors for DNA, RNA, and proteins, ultimately leading to cell death.[3]

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments to determine the efficacy of a potential DHFR inhibitor.

Recombinant DHFR Enzyme Inhibition Assay

This assay quantifies the in vitro potency (IC50) of a test compound against the purified recombinant DHFR enzyme.[6]

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.[1]

Materials:

-

Recombinant human or microbial DHFR enzyme

-

DHFR Assay Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM KCl, 10 mM β-mercaptoethanol, 1 mM EDTA[6]

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Test compound (e.g., this compound)

-

Control inhibitor (e.g., Methotrexate)

-

96-well, clear, flat-bottom microplates

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), followed by a final dilution in DHFR Assay Buffer.[6]

-

Reaction Setup: In a 96-well plate, add the DHFR enzyme, DHFR Assay Buffer, and varying concentrations of the test compound or control.

-

NADPH Addition: Add the NADPH solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution to each well.[6]

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[7][8]

-

Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Normalize the rates to the enzyme control (no inhibitor) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[6]

Caption: Workflow for the DHFR enzyme inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effect of the test compound on cancer cell lines or microbial cultures.

Principle: The antiproliferative activity of a DHFR inhibitor is determined by measuring the reduction in cell viability or growth after a defined period of exposure to the compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7) or bacterial strain (e.g., E. coli)

-

Appropriate cell culture medium and supplements or bacterial growth medium

-

Test compound

-

Positive control (e.g., Methotrexate for cancer cells, Trimethoprim for bacteria)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2 for mammalian cells; 37°C for bacteria)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells or inoculate bacteria into 96-well plates at a predetermined density and allow them to adhere or enter the logarithmic growth phase.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plates for a period appropriate for the cell type (e.g., 48-72 hours for mammalian cells, 18-24 hours for bacteria).

-

Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 or GI50 value.

Hypothetical Binding Interactions

A molecular docking study could predict the binding mode of this compound within the DHFR active site. The following diagram illustrates a plausible, yet hypothetical, set of interactions based on the known pharmacophore of DHFR inhibitors.

Caption: A hypothetical binding model of the compound in the DHFR active site.

In this model, the aniline moiety could form hydrogen bonds with key acidic residues like Glutamate 30. The sulfonamide group could act as a hydrogen bond acceptor or donor with residues in the active site. The piperidine ring is well-suited to fit into a hydrophobic pocket, forming van der Waals interactions with residues such as Leucine 22 and Phenylalanine 31.[3]

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of DHFR inhibition, its structural features present a compelling case for investigation. The technical framework outlined in this guide provides a clear path for its synthesis, in vitro and cell-based evaluation, and computational analysis. Future research should focus on obtaining empirical data to validate its potential as a novel DHFR inhibitor, determining its selectivity for microbial versus human DHFR, and exploring structure-activity relationships through the synthesis of analogues. Such studies will be crucial in ascertaining its true therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Interactions between inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

Potential Biological Activities of 3-(Piperidin-1-ylsulfonyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the compound 3-(Piperidin-1-ylsulfonyl)aniline. While direct experimental data on this specific molecule is limited in publicly accessible scientific literature, its structural features—a sulfonamide group linked to a piperidine and an aniline moiety—suggest a range of plausible pharmacological effects. This document synthesizes information on these potential activities by examining data from structurally related compounds and outlining the established mechanisms and experimental protocols relevant to this class of molecules. The primary putative activities discussed are anticancer effects, potentially through the inhibition of dihydrofolate reductase (DHFR), and antimicrobial properties, a common characteristic of sulfonamide-based compounds. This paper aims to provide a foundational resource for researchers interested in the further investigation and development of this compound and its derivatives.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring and a sulfonyl group attached to an aniline structure. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2][3][4] The piperidine moiety is also a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties. The combination of these structural elements in this compound makes it a molecule of significant interest for potential therapeutic applications.

This guide will focus on two primary areas of potential biological activity:

-

Anticancer Activity: Primarily through the proposed inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation.[1]

-

Antimicrobial Activity: A hallmark of the sulfonamide class of drugs, which act by disrupting folic acid synthesis in bacteria.[1][4]

Due to the absence of specific quantitative data for this compound in peer-reviewed literature, this document will present illustrative data from structurally analogous compounds to provide a framework for potential efficacy and to detail relevant experimental methodologies.

Potential Anticancer Activity

The primary suggested mechanism for the anticancer potential of this compound is the inhibition of dihydrofolate reductase (DHFR).[1]

Mechanism of Action: DHFR Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7][8] Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides. By inhibiting DHFR, the supply of THF is depleted, leading to a disruption of DNA synthesis and repair, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][9] This mechanism is the basis for the action of well-known anticancer drugs like methotrexate.[7]

Signaling Pathway

The inhibition of DHFR by a compound like this compound would directly impact the nucleotide synthesis pathway, as illustrated in the diagram below.

Quantitative Data from Analogous Compounds

While specific IC50 values for this compound are not available, the following table presents data for other sulfonamide derivatives that have been evaluated for their anticancer activity against various cell lines. This data serves as a reference for the potential potency that could be expected from this class of compounds.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| N-substituted Sulfonamides | HeLa (Cervical Cancer) | GI50 | 7.2 ± 1.12 | [10] |

| N-substituted Sulfonamides | MDA-MB-231 (Breast Cancer) | GI50 | 4.62 ± 0.13 | [10] |

| N-substituted Sulfonamides | MCF-7 (Breast Cancer) | GI50 | 7.13 ± 0.13 | [10] |

| Cyclic Sulfamides | A549 (Lung Cancer) | GI50 | Not specified, but active | [11] |

Experimental Protocols

This assay directly measures the ability of a compound to inhibit the catalytic activity of the DHFR enzyme.

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[12][13]

-

Materials:

-

Purified DHFR enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[13]

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic reads at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

-

Add the purified DHFR enzyme to all wells except the blank.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately begin kinetic measurement of absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes).[14]

-

Calculate the initial reaction velocity for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.

-

Materials:

-

Human cancer cell lines (e.g., A-549, MCF-7)[1]

-

Cell culture medium and supplements

-

Test compound

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.[10]

-

Potential Antimicrobial Activity

The sulfonamide functional group is the defining feature of sulfa drugs, one of the first classes of synthetic antimicrobial agents.[1] It is therefore highly probable that this compound possesses antimicrobial properties.

Mechanism of Action

In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize it from their environment. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway.[1] This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.[3][4]

Quantitative Data from Analogous Compounds

The following table provides Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Piperidine-4-one derivatives | Staphylococcus aureus | Varies | [16] |

| Piperidine-4-one derivatives | Escherichia coli | Varies | [16] |

| Piperidine-4-one derivatives | Candida albicans | Varies | [16] |

Experimental Protocols

This is the standard method for determining the in vitro susceptibility of bacteria to an antimicrobial agent.[15][17]

-

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.[15][18]

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL)

-

-

Procedure:

-

Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).[17]

-

Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[12]

-

After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration in which no turbidity is observed.

-

Conclusion

This compound is a compound with significant, albeit underexplored, therapeutic potential. Its chemical structure strongly suggests plausible anticancer and antimicrobial activities, rooted in the well-established pharmacology of sulfonamides and piperidine-containing molecules. The putative mechanism for anticancer effects involves the inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, while its antimicrobial action likely stems from the disruption of the bacterial folate pathway via dihydropteroate synthase inhibition.

This technical guide has provided a comprehensive overview of these potential activities, supported by illustrative data from analogous compounds and detailed experimental protocols for their validation. The provided diagrams of the relevant signaling pathways and experimental workflows offer a clear visual framework for understanding the compound's potential mechanisms and the methodologies for its investigation.

Further research, including in vitro enzymatic and cellular assays followed by in vivo studies, is essential to definitively characterize the biological profile of this compound, quantify its potency, and explore its full therapeutic potential. This document serves as a foundational resource to guide such future investigations.

References

- 1. nbinno.com [nbinno.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. researchgate.net [researchgate.net]

- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. content.abcam.com [content.abcam.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

The Role of 3-(Piperidin-1-ylsulfonyl)aniline as a Synthetic Fragment in Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(piperidin-1-ylsulfonyl)aniline scaffold is a key pharmacophore in medicinal chemistry, embodying the convergence of two privileged structural motifs: the piperidine ring and the sulfonamide linkage. This technical guide provides a comprehensive analysis of its role as a synthetic fragment in drug design, detailing its synthesis, biological activities, and potential mechanisms of action. Drawing upon data from structurally related analogs, this document explores the therapeutic potential of this scaffold, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols for the synthesis of related compounds and the evaluation of their biological activity are provided to facilitate further research and development in this promising area.

Introduction